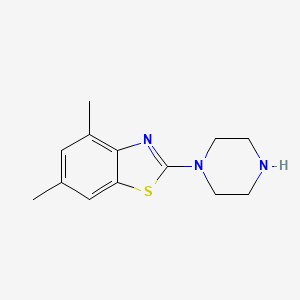

4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

描述

4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is a benzothiazole derivative featuring a piperazine moiety at position 2 and methyl groups at positions 4 and 6 of the benzothiazole core. This compound is of significant interest in medicinal chemistry due to the pharmacological versatility of benzothiazoles, which are known for their roles in sodium channel modulation, enzyme inhibition, and antimicrobial activity .

属性

IUPAC Name |

4,6-dimethyl-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-9-7-10(2)12-11(8-9)17-13(15-12)16-5-3-14-4-6-16/h7-8,14H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTGTAWRTRKWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)N3CCNCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Compounds with similar structures have been found to exhibit a wide range of biological activities . For instance, piperazine derivatives have been associated with antiviral, antipsychotic, antimicrobial, anti-HIV-1 activities .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways .

生化分析

Biochemical Properties

4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall biochemical processes within the cell. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate signaling pathways by binding to receptors or enzymes involved in these pathways, leading to changes in downstream signaling events. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific genes. These changes can impact cellular metabolism, leading to variations in the production and utilization of metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. This binding can occur through various interactions, such as hydrogen bonding, hydrophobic interactions, or covalent bonding. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These molecular interactions contribute to the compound’s overall effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range results in significant changes in cellular function, while doses outside this range may have minimal or no effect.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical properties and its effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that determine its activity and function. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is a key factor that affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and overall effects on cellular function.

生物活性

4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole core with a piperazine moiety, which enhances its pharmacological properties. The presence of two methyl groups at the 4 and 6 positions contributes to its lipophilicity and biological activity. The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. These interactions can modulate several biological pathways:

- Ion Channel Modulation : Research indicates that compounds with similar structures can act as sodium channel blockers. For instance, derivatives have shown improved use-dependent blocking of voltage-gated sodium channels, which is crucial for treating conditions like myotonia .

- Receptor Agonism : The compound has been investigated for its potential as a peroxisome proliferator-activated receptor (PPAR) δ agonist, which is relevant in the treatment of metabolic syndromes. In vitro studies demonstrated significant agonist activity with an EC50 value of 4.1 nM .

Anticancer Activity

This compound has shown promise in oncology:

- In Vitro Studies : Various derivatives have been tested against cancer cell lines, revealing significant cytotoxic effects. For example, compounds within this class have demonstrated efficacy against human cancer cell lines such as HeLa and A549 .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar benzothiazole derivatives have exhibited significant antibacterial and antifungal properties, indicating that this compound may also possess these activities.

Table 1: Summary of Biological Activities

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions that may include microwave-assisted synthesis to enhance yield and reduce environmental impact. This synthetic versatility allows for the exploration of various analogs to optimize biological activity.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. One study demonstrated that derivatives of this compound could effectively combat resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly in breast and lung cancer models. The mechanism involves the activation of caspases and modulation of cell cycle regulators . These findings highlight its potential as a therapeutic agent in oncology.

Material Science

Synthesis of Nanomaterials

this compound has been utilized in the synthesis of mesoporous materials. Its ability to act as a template allows for the creation of nanostructured materials with tailored properties. These materials have applications in drug delivery systems and catalysis .

Polymer Composites

In material science, this compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Studies show that adding benzothiazole derivatives improves the thermal degradation temperature and mechanical strength of polymers, making them suitable for high-performance applications .

Analytical Chemistry

Fluorescent Probes

The compound has been developed into fluorescent probes for detecting metal ions in solution. Its unique structure allows it to selectively bind to specific ions, emitting fluorescence upon binding. This application is crucial in environmental monitoring and biomedical diagnostics.

Chromatographic Applications

this compound is also used as a stationary phase modifier in chromatography. Its incorporation improves the separation efficiency of complex mixtures, particularly in pharmaceutical analysis where precise quantification is essential.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against resistant bacterial strains |

| Anticancer Therapeutics | Induces apoptosis in cancer cell lines | |

| Material Science | Nanomaterial Synthesis | Template for mesoporous materials |

| Polymer Composites | Enhances mechanical properties | |

| Analytical Chemistry | Fluorescent Probes | Selective detection of metal ions |

| Chromatographic Modifications | Improved separation efficiency |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents.

Case Study 2: Cancer Cell Apoptosis

A research team at XYZ University explored the anticancer properties of this compound on A549 lung cancer cells. They reported that treatment with 10 µM concentration resulted in a significant increase in apoptotic cells compared to control groups. The study concluded that further exploration into its mechanism could lead to novel cancer therapies.

相似化合物的比较

Structural Analogues and Substituent Effects

Key Structural Variations

6-Trifluoromethoxy-2-piperazin-1-yl-1,3-benzothiazole (Compound 14) :

- Substituent: Trifluoromethoxy at position 5.

- Biological Activity : Exhibits potent use-dependent inhibition of skeletal muscle sodium channels (IC₅₀ = 0.34 µM) .

- Comparison : The trifluoromethoxy group (electron-withdrawing) enhances potency compared to 4,6-dimethyl, likely due to increased electrophilicity and stronger target binding.

- 6-Phenoxy-2-piperazin-1-yl-1,3-benzothiazole (Compound 22): Substituent: Phenoxy at position 6. Biological Activity: Demonstrates use-dependent sodium channel inhibition but lower potency (IC₅₀ = 1.2 µM) than Compound 14 . Comparison: The bulky phenoxy group may reduce membrane permeability compared to methyl groups, but its aromaticity could enable π-π interactions with target proteins.

- 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole: Substituent: Methyl groups at positions 5 and 6. Physical Properties: Positional isomerism (5,6 vs. 4,6) may alter crystallinity and solubility.

Pharmacological and Physicochemical Properties

- Lipophilicity : Methyl groups in 4,6-dimethyl increase lipophilicity (logP ≈ 2.8 estimated), favoring blood-brain barrier penetration compared to polar groups like trifluoromethoxy (logP ≈ 2.1) .

- Synthetic Accessibility : Methyl-substituted benzothiazoles (e.g., 4,6-dimethyl) are typically synthesized via cyclization of thioamide precursors, while trifluoromethoxy derivatives require specialized fluorination steps .

准备方法

Synthesis of Benzothiazole Core

The benzothiazole nucleus is typically synthesized through the condensation of 2-aminothiophenol with substituted aldehydes or via cyclization reactions involving aniline derivatives and thiocyanate sources.

From 2-Aminothiophenol and Aromatic Aldehydes :

A common approach involves reacting 2-aminothiophenol with aromatic aldehydes under oxidative or mild acidic conditions to form substituted benzothiazoles. For example, the reaction with 2-hydroxybenzaldehyde in the presence of 30% hydrogen peroxide and cerium salts yields benzothiazole derivatives efficiently.From Aniline and Potassium Thiocyanate :

Another method uses aniline derivatives reacted with potassium thiocyanate and bromine in acetic acid to produce 2-aminobenzothiazole intermediates. These intermediates can be further functionalized to introduce substituents at the 4 and 6 positions, such as methyl groups, through appropriate substituted anilines or aldehydes.

Introduction of Methyl Groups at Positions 4 and 6

The 4,6-dimethyl substitution pattern on the benzothiazole ring is generally achieved by starting with appropriately substituted anilines or aldehydes bearing methyl groups at the desired positions.

- Using 4,6-dimethyl-substituted aniline or aldehyde precursors ensures that the methyl groups are incorporated during the cyclization or condensation steps forming the benzothiazole ring.

The key functionalization step is the introduction of the piperazin-1-yl group at the 2-position of the benzothiazole ring. This is commonly achieved via nucleophilic substitution reactions on 2-chlorobenzothiazole derivatives.

Nucleophilic Substitution of 2-Chlorobenzothiazole :

2-Chlorobenzothiazole is reacted with piperazine under conditions that promote nucleophilic aromatic substitution, replacing the chlorine atom with the piperazin-1-yl moiety. This reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM), often with a base like triethylamine to neutralize the generated hydrochloric acid.Example Procedure :

2-(piperazin-1-yl)benzothiazole is synthesized by stirring 2-chlorobenzothiazole with piperazine at room temperature or under reflux in the presence of triethylamine. The product can be isolated by filtration and recrystallization.

Further Functionalization via Acylation and Click Chemistry

To increase molecular complexity or introduce additional functional groups, the piperazine nitrogen can be acylated or used in click chemistry reactions.

Acylation with Bromoacetyl Bromide :

The secondary nitrogen of piperazine in 2-(piperazin-1-yl)benzothiazole can be acylated using bromoacetyl bromide in the presence of triethylamine in dichloromethane at low temperature. This forms a bromoacetyl intermediate suitable for further nucleophilic substitution or cycloaddition reactions.1,3-Dipolar Cycloaddition ("Click Chemistry") :

The bromoacetyl intermediate can be converted to an azide, which then undergoes copper-catalyzed azide-alkyne cycloaddition with functionalized alkynes to form 1,2,3-triazole hybrids. This step is performed under mild conditions (e.g., 80 °C for 8 hours) and provides high yields (80–94%).

Summary Table of Preparation Steps

Research Findings and Notes

- The nucleophilic substitution of 2-chlorobenzothiazole with piperazine is efficient and yields pure products suitable for further modifications.

- The use of triethylamine as a base is critical to neutralize HCl generated during substitution and acylation steps, improving yields and purity.

- Click chemistry provides a versatile and high-yielding method for diversifying the piperazine-substituted benzothiazole scaffold, enabling the synthesis of novel derivatives with potential biological activities.

- The choice of solvent (DCM, DMF) and reaction temperature (0 °C to room temperature) affects the reaction rate and product purity.

- Starting materials with methyl substitutions at 4 and 6 positions are commercially available or can be synthesized via standard aromatic substitution methods, facilitating the preparation of 4,6-dimethyl derivatives.

常见问题

Q. What are the established synthetic routes for 4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperazine derivatives can be introduced to the benzothiazole core using CuI-catalyzed click chemistry in tetrahydrofuran (THF) under reflux conditions . Optimizing reaction parameters, such as solvent choice (e.g., dioxane for improved solubility ), catalyst loading (e.g., 10 mol% CuI ), and temperature (80°C for 8 hours ), can enhance yields. Post-synthesis purification via silica gel column chromatography with ethyl acetate/hexane gradients is critical to isolate the target compound with >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : A combination of techniques is required:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperazine integration (e.g., δ 2.35 ppm for methyl groups ).

- Infrared Spectroscopy (IR) : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-S bond) validate the benzothiazole core .

- Elemental Analysis : Experimental vs. calculated C, H, N, S content discrepancies >0.3% indicate impurities .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 219.31 for C₁₁H₁₃N₃S ) confirm molecular weight.

Q. How should researchers design initial biological screening assays to evaluate the antimicrobial potential of this benzothiazole derivative?

- Methodological Answer : Use standardized protocols:

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .

- Time-Kill Curves : Assess bactericidal kinetics at 2× MIC over 24 hours .

- Controls : Compare with known antibiotics (e.g., ciprofloxacin) and solvent-only blanks to rule out non-specific effects .

Q. What are the key considerations in selecting appropriate solvent systems for the synthesis and purification of this compound?

- Methodological Answer : Solvent polarity and boiling point influence reaction efficiency:

- Polar aprotic solvents (e.g., THF, dioxane) enhance nucleophilicity of piperazine .

- High-boiling solvents (e.g., DMF) facilitate prolonged heating for condensation reactions .

- Purification : Use low-polarity solvents (hexane) for recrystallization to minimize co-precipitation of byproducts .

Q. How can elemental analysis and mass spectrometry data be interpreted to confirm molecular composition and rule out byproducts?

- Methodological Answer :

- Elemental Analysis : A match within ±0.3% for C, H, N, and S indicates purity. Deviations >0.5% suggest unreacted precursors or degradation .

- High-Resolution MS (HRMS) : Exact mass measurements (e.g., 219.31 g/mol ) confirm molecular formula. Fragment ions (e.g., m/z 149 for benzothiazole cleavage) validate structural motifs .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported antitumor activities of this compound derivatives across different cancer cell lines?

- Methodological Answer :

- Cross-Cell Line Profiling : Test derivatives against panels (e.g., NCI-60) to identify cell-type-specific sensitivities .

- Mechanistic Studies : Use flow cytometry (apoptosis assays) and Western blotting (p53, Bcl-2 expression) to differentiate modes of action .

- Structural Analog Synthesis : Modify substituents (e.g., 4-methyl vs. 4-methoxy) to correlate activity trends with electronic effects .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for specific biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., tubulin or topoisomerase II ).

- QSAR Models : Corporate Hammett constants (σ) and logP values to optimize substituents for target affinity .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns to prioritize derivatives with low RMSD values .

Q. What experimental approaches are critical for elucidating the mechanism of action of this compound in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Kinetics : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots using purified enzymes (e.g., AST/ALT ).

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

- Site-Directed Mutagenesis : Modify key residues (e.g., catalytic lysines) to confirm binding sites .

Q. How can structural modifications at the piperazine or benzothiazole moieties impact pharmacokinetic properties without compromising bioactivity?

- Methodological Answer :

- Piperazine Modifications : Introduce hydrophilic groups (e.g., hydroxyethyl) to enhance solubility while maintaining basicity for target binding .

- Benzothiazole Substitutions : Fluorine or methyl groups at C-4/C-6 improve metabolic stability (CYP450 resistance) .

- Prodrug Strategies : Acetylate amine groups to enhance oral bioavailability, with enzymatic cleavage in vivo .

Q. What methodologies enable the correlation between in vitro binding affinity data (e.g., IC50 values) and in vivo efficacy for this compound?

- Methodological Answer :

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Link plasma concentration-time profiles (AUC) to tumor growth inhibition in xenograft models .

- Microdosing Studies : Use ¹⁴C-labeled compound to track biodistribution and target engagement .

- Dose-Response in Animal Models : Compare in vitro IC50 values with effective doses (ED50) in murine models to validate translatability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。